molecular formula C10H13NO B092419 2-Amino-2-methyl-1-phenylpropan-1-one CAS No. 18903-69-0

2-Amino-2-methyl-1-phenylpropan-1-one

Cat. No. B092419
CAS RN: 18903-69-0
M. Wt: 163.22 g/mol
InChI Key: VCYOVIPBNXUODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-1-phenylpropan-1-one, also known as alpha-methylphenethylamine, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance.

Mechanism Of Action

The exact mechanism of action of 2-Amino-2-methyl-1-phenylpropan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased stimulation and cognitive enhancement.

Biochemical And Physiological Effects

Studies have shown that 2-Amino-2-methyl-1-phenylpropan-1-one can increase alertness, improve cognitive function, and enhance memory. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-2-methyl-1-phenylpropan-1-one in lab experiments is its potential as a stimulant and cognitive enhancer. This makes it a useful tool for studying the central nervous system and cognitive function. However, its potential for abuse and its lack of FDA approval for human use are limitations that should be considered when using this compound in lab experiments.

Future Directions

There are several future directions for research on 2-Amino-2-methyl-1-phenylpropan-1-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, the potential for abuse and the lack of FDA approval for human use should be further investigated in order to determine the safety and efficacy of this compound.
Conclusion
In conclusion, 2-Amino-2-methyl-1-phenylpropan-1-one is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance. Its synthesis method involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride. It has been studied for its effects on the central nervous system, including its potential as a stimulant and cognitive enhancer. Its exact mechanism of action is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. While it has potential as a useful tool for studying the central nervous system and cognitive function, its potential for abuse and lack of FDA approval for human use should be considered when using this compound in lab experiments.

Synthesis Methods

The synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate product, 1-phenyl-2-nitropropene. The nitropropene is then reacted with aluminum amalgam and methylamine to produce the final product, 2-Amino-2-methyl-1-phenylpropan-1-one.

Scientific Research Applications

2-Amino-2-methyl-1-phenylpropan-1-one has been used in scientific research as a potential psychoactive substance. It has been studied for its effects on the central nervous system, including its potential as a stimulant and its ability to enhance cognitive function. It has also been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD.

properties

IUPAC Name

2-amino-2-methyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYOVIPBNXUODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-1-phenylpropan-1-one

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